REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[C:7]([C:14]([O:16][CH3:17])=[O:15])[CH:6]=1)=[O:4].CO.Cl>[Pd].O>[CH3:17][O:16][C:14]([C:7]1[CH:8]=[C:9]([NH2:11])[CH:10]=[C:5]([C:3]([O:2][CH3:1])=[O:4])[CH:6]=1)=[O:15]
|
Name
|
|
Quantity
|
95.7 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC
|
Name
|
|
Quantity
|
8 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0.8 L
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.3 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
under mechanical stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a thermometer and a mechanical stirrer, that
|
Type
|
TEMPERATURE
|
Details
|
The obtained suspension is maintained
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen washings, at the end of which
|
Type
|
CUSTOM
|
Details
|
the hydrogenation reaction
|
Type
|
CUSTOM
|
Details
|
comprised between 45 and 55° C
|
Type
|
WASH
|
Details
|
to wash out any hydrogen gas
|
Type
|
FILTRATION
|
Details
|
the catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
the obtained solution is evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield a solid residue
|
Type
|
CUSTOM
|
Details
|
The obtained product is loaded into a 5 L vessel
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
FILTRATION
|
Details
|
The obtained suspension is filtered from the insoluble residue and 2M NaOH
|
Type
|
ADDITION
|
Details
|
is added to the filtrate up to pH 10
|
Type
|
CUSTOM
|
Details
|
The solid product that crystallizes out
|
Type
|
FILTRATION
|
Details
|
is recovered by filtration
|
Type
|
WASH
|
Details
|
washed with deionized water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried under vacuum in the presence of P2O5 yielding the compound of the title (77.0 g; 0.368 mol, yield: 92%)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1=CC(=CC(=C1)N)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |